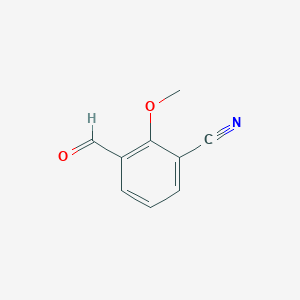

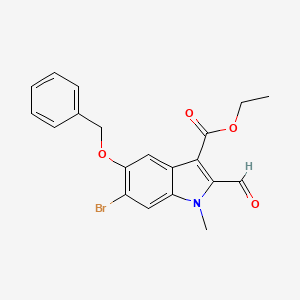

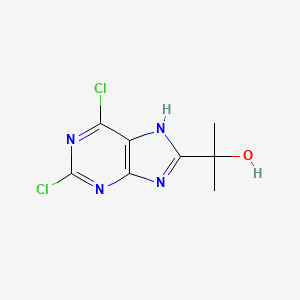

ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. For example, the bromo group might be introduced via a halogenation reaction, while the ester group could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an indole ring suggests a planar, aromatic structure for that portion of the molecule. The other functional groups would add complexity to the structure and could affect its reactivity.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The ester group could be hydrolyzed under acidic or basic conditions to yield an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester group could increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Comprehensive Analysis of Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate Applications

The compound ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is a multifaceted chemical that can be utilized in various scientific research applications. Below is a detailed analysis of its unique applications across different fields:

Synthesis of Chalcone Derivatives: Chalcones are a group of organic compounds with diverse pharmacological properties. This compound can serve as a precursor in the synthesis of novel chalcone derivatives, which have shown potential in pharmaceutical and medicinal chemistry. These derivatives can be synthesized by coupling with aromatic substituted aldehydes and have been characterized for their antimicrobial activity .

Antimicrobial Activity: The synthesized chalcone derivatives from this compound have been evaluated for their antimicrobial efficacy. They have been tested against various bacterial strains using agar diffusion methods, showing promising results as potential antibacterial agents .

Antioxidant Properties: In addition to antimicrobial activity, these chalcone derivatives also exhibit antioxidant properties. They have been assessed for in-vitro antioxidant activity using models like Diphenyl Picryl Hydrazine (DPPH), with ascorbic acid as a standard. This highlights the compound’s role in developing antioxidants .

Synthesis of γ-Alkylidenebutenolide Derivatives: The compound is used in the stereoselective preparation of γ-alkylidenebutenolide derivatives. These derivatives are significant due to their wide range of biological activities and are important for organic chemists focusing on secondary metabolites and polyphenols .

Drug Discovery and Development: Secondary metabolites inspired by plant-derived compounds are crucial in drug discovery. This compound can be used to develop new medicinal drugs, exploiting its structure or parts of it to create effective pharmaceuticals .

Synthesis of Avibactam: Avibactam is a novel β-lactamase inhibitor used in combination with antibiotics to treat bacterial infections. This compound provides a starting point for the efficient synthesis of avibactam, highlighting its importance in addressing antibiotic resistance .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-bromo-2-formyl-1-methyl-5-phenylmethoxyindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-3-25-20(24)19-14-9-18(26-12-13-7-5-4-6-8-13)15(21)10-16(14)22(2)17(19)11-23/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWOQXLGDYRFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)